For instance, the synthesis of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a prodrug for an antiarthritic agent, involved the cycloaddition of carbethoxyformonitrile oxide to a pyrrolidine derivative, followed by hydrolysis.
Chemical Reactions Analysis
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide: This benzamide derivative acts as a potent class I selective histone deacetylase (HDAC) inhibitor. It exhibits antitumor activity by increasing the intracellular level of acetyl-histone H3 and P21, inducing G1 cell cycle arrest and apoptosis.
Anticancer Agents: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, a benzamide derivative, shows potent in vitro and in vivo antitumor activity against human myelodysplastic syndrome.
Antimicrobial Agents: 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid exhibits comparable activity to ampicillin and vancomycin against Listeria monocytogenes and Escherichia coli.
Anti-inflammatory Agents: 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide acts as a prodrug for 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, an anti-inflammatory compound.
Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, often referred to as (S)-17b in the study, is a potent histone deacetylase (HDAC) inhibitor. [] It exhibits selective inhibition towards class I HDAC isoforms and demonstrates significant anticancer activity. This compound has shown efficacy in inhibiting human myelodysplastic syndrome (SKM-1) cell lines, inducing G1 cell cycle arrest and apoptosis. [] Preclinical studies have indicated its potential as an oral anticancer drug candidate due to its favorable pharmacokinetic profile and low inhibition of the hERG channel. []
Relevance: Although structurally distinct from 3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide shares the presence of a fluorine atom attached to a phenyl ring, suggesting potential exploration of this structural motif for anticancer activity. []
Compound Description: This compound serves as a prodrug for 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, an anti-inflammatory agent. [] Studies in rats demonstrated that it is absorbed intact after oral administration and is metabolized to release the active anti-inflammatory compound. []
Relevance: 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide belongs to the isoxazole class and shares the core structure with 3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide. [] Notably, both compounds feature a carboxamide group at the 4-position of the isoxazole ring, and both have a phenyl ring directly attached to the carboxamide nitrogen. [] The variations in substituents on the phenyl ring and the isoxazole ring highlight potential areas for modulating pharmacological properties within this chemical class.
Compound Description: This compound is an established prodrug of 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, the anti-inflammatory agent also released from the prodrug 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide. [] It is noteworthy that this compound and 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide show similar plasma concentration profiles of the active anti-inflammatory compound after being metabolized in rats. []
Relevance: 5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide exhibits significant structural similarity to 3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide. [] Both compounds share the core isoxazole structure with a carboxamide substituent at the 4-position and a substituted phenyl ring attached to the carboxamide nitrogen. [] This similarity emphasizes the relevance of the isoxazole-4-carboxamide scaffold in the context of anti-inflammatory drug development.
Compound Description: This compound acts as a protein kinase A (PKA) inhibitor. [] In a study investigating the role of PKA in pain signaling, N-[2-((p-bromocinnamyl)amino)ethyl]-5-isoquinolinesulfonamide effectively prevented reflex potentiation and blocked the increase of AMPAR GluR1 subunits in the membrane fraction of the dorsal horn. []
Relevance: While structurally dissimilar to 3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, N-[2-((p-bromocinnamyl)amino)ethyl]-5-isoquinolinesulfonamide highlights the potential for exploring kinase inhibition as a therapeutic target within the context of inflammatory processes and pain. []
Compound Description: WAY-101405 is a potent and selective antagonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor. [] This compound exhibits silent antagonist properties, meaning it does not inherently activate or inhibit the receptor in the absence of an agonist. [] Preclinical studies have demonstrated its efficacy in reversing cognitive impairment in various rodent models. []
Relevance: While structurally distinct from 3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, WAY-101405 provides insight into the potential of targeting neurological pathways, such as those involving 5-HT1A receptors, for addressing cognitive dysfunction associated with inflammatory conditions. []
Compound Description: GKP-305 is a compound currently under investigation for its potential as a tuberculocidal drug. [, ] Preliminary studies in guinea pig models have shown it to be a promising candidate for treating tuberculosis, exhibiting efficacy and a good safety profile. [, ]
Relevance: Although structurally distinct from 3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, the development and exploration of GKP-305 underscore the importance of exploring novel chemical entities for addressing infectious diseases, particularly those like tuberculosis, which can significantly impact individuals with compromised immune systems. [, ] This emphasizes the broader relevance of exploring diverse chemical scaffolds for therapeutic development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.